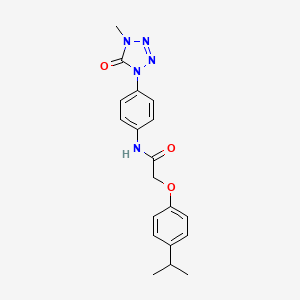
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss various propanamide derivatives with potential biological activities, such as gastric acid antisecretory, herbicidal, and urease inhibitory activities. These compounds are structurally related to the compound , featuring aromatic rings, heterocyclic elements like thiazole, and amide linkages, which are common motifs in medicinal chemistry for their diverse biological activities .
Synthesis Analysis
The synthesis of related propanamide compounds involves multistep reactions, starting from different aromatic or heteroaromatic aldehydes, which are then reacted with various nucleophiles and reagents to introduce the desired functional groups. For example, the synthesis of a series of N-substituted propanamides was achieved by reacting aminothiourea with an aldehyde to yield an intermediate, followed by ring closure and further substitution reactions to obtain the target compounds . Another synthesis route involved the conversion of an ethyl ester to a hydrazide, followed by the formation of a thiol and subsequent S-substitution to yield bi-heterocyclic propanamides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. Crystallographic analysis is also employed to determine the precise three-dimensional arrangement of atoms within the compounds, as seen in the studies of certain thiadiazolopyrimidinyl propanamides .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of propanamide derivatives typically include nucleophilic substitution, ring closure, and electrophilic substitution. The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups on the aromatic rings, which can affect the overall yield and selectivity of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of heteroatoms like nitrogen, sulfur, and oxygen can lead to variations in these properties. The compounds' biological activities are often assessed through in vitro assays, such as gastric acid antisecretory activity in rats , herbicidal activity against certain plant species , and urease inhibitory potential . These activities suggest potential applications in pharmaceuticals and agriculture.
Applications De Recherche Scientifique
Herbicidal Activity
- A study by Liu et al. (2008) on a related compound highlighted its effectiveness as a herbicide (Liu et al., 2008).
- Another research by Man‐Yun Liu and De-Qing Shi (2014) also demonstrated the herbicidal activity of similar compounds against certain plant species (Man‐Yun Liu & De-Qing Shi, 2014).
Antimicrobial and Cytotoxic Activities
- Dawbaa et al. (2021) synthesized novel thiazole derivatives, finding that some exhibited significant antibacterial and anticandidal effects, as well as cytotoxic activity against various cancer cell lines (Dawbaa et al., 2021).
- Mohamed et al. (2016) explored the antitumor evaluation of trimethoxyanilides based on quinazolinone scaffolds, revealing broad-spectrum antitumor efficacy (Mohamed et al., 2016).
Anti-inflammatory and Psychotropic Activities
- Bruno et al. (1991) synthesized compounds that showed notable anti-inflammatory, antiaggregating, and psychotropic activities in vivo (Bruno et al., 1991).
- Zablotskaya et al. (2013) created a series of compounds with marked sedative action, anti-inflammatory activity, cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).
Other Applications
- The compound's crystal structure and tautomerism were studied by Beuchet et al. (1999), providing insights into its structural characteristics (Beuchet et al., 1999).
Propriétés
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-14-4-7-16(8-5-14)27-11-10-20(24)23-21-22-18(13-28-21)17-12-15(25-2)6-9-19(17)26-3/h4-9,12-13H,10-11H2,1-3H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPZNMXUXKKTEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
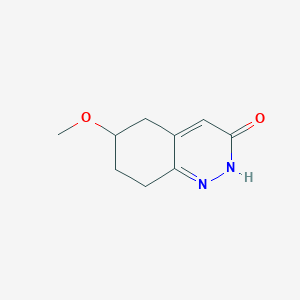
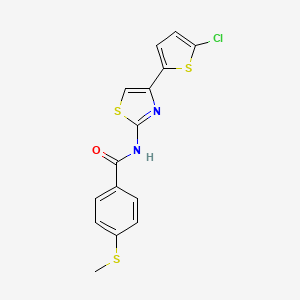
![7-(4-Methylpiperazin-1-yl)-3H-pyrido[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2514301.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2514302.png)
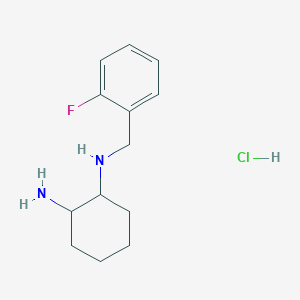
![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)
![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
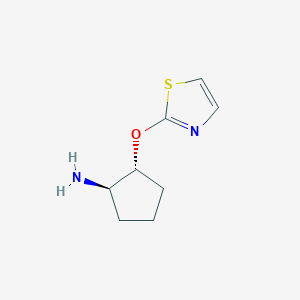
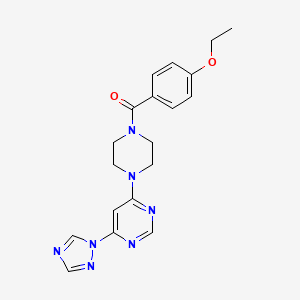
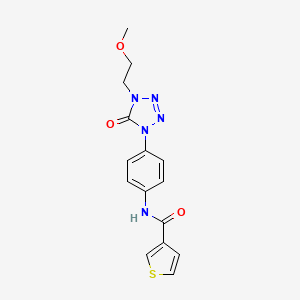
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)
